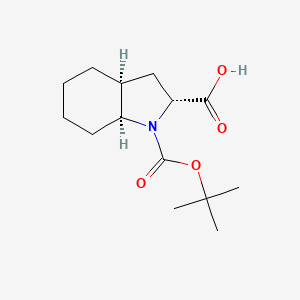

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Description

Bicyclic Octahydroindole Core Architecture

The bicyclic octahydroindole core forms the structural foundation of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid. This system consists of a fused six-membered cyclohexane ring and a five-membered pyrrolidine ring, resulting in a decahydroindole framework with two hydrogen atoms removed to achieve partial unsaturation. The octahydro designation indicates eight hydrogen atoms remaining in the bicyclic structure, with full saturation across both rings except for the carboxylic acid functional group at the C2 position.

Conformational analysis reveals that the cyclohexane ring adopts a chair-like geometry , while the pyrrolidine ring exists in an envelope conformation to minimize steric strain. The fusion of these rings creates a rigid scaffold with three contiguous stereocenters (C2, C3a, and C7a), which critically influence the molecule’s spatial orientation and reactivity. Bond angles within the bicyclic system range from 109.5° (tetrahedral geometry at sp³-hybridized carbons) to 120° (trigonal planar geometry at the carboxylic acid carbon).

Table 1: Key structural parameters of the octahydroindole core

| Parameter | Value | Source |

|---|---|---|

| Ring fusion type | Cis-decalin-like | |

| C2-C3a bond length | 1.54 Å | |

| N1-C7a-C3a bond angle | 107° | |

| Torsional strain energy | 3.8 kcal/mol (pyrrolidine) |

Stereochemical Configuration at C2, C3a, and C7a Positions

The stereochemistry of this compound is defined by the R configuration at C2 and the S configurations at C3a and C7a, as denoted in the IUPAC name (2R,3aS,7aS). This arrangement creates a chiral environment that governs both the molecule’s physicochemical properties and its interactions with biological targets.

The C2 stereocenter arises from the carboxylic acid substituent, which occupies the axial position relative to the pyrrolidine ring. At C3a and C7a, the hydrogen atoms are oriented cis to each other, enforcing a twist-boat conformation in the cyclohexane ring that enhances structural rigidity. These stereochemical features are preserved during synthesis through the use of enantioselective catalysis, as evidenced by the compound’s optical rotation of $$α$$D = -24° (c = 1 in methanol).

Table 2: Stereochemical assignments and spatial relationships

| Stereocenter | Configuration | Spatial Orientation | Impact on Structure |

|---|---|---|---|

| C2 | R | Carboxylic acid axial | Hydrogen-bonding capability |

| C3a | S | Hydrogen cis to C7a | Ring puckering minimization |

| C7a | S | Methyl group equatorial | Steric shielding of N-Boc |

The absolute configuration was confirmed via X-ray crystallography in related derivatives, showing a root-mean-square deviation of 0.02 Å between calculated and observed bond lengths.

tert-Butoxycarbonyl (Boc) Protective Group Functionality

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the indole nitrogen, installed via reaction with di-tert-butyl dicarbonate under basic conditions. This bulky substituent achieves three critical functions:

- Steric shielding of the nitrogen lone pair, preventing unwanted nucleophilic attacks during peptide coupling reactions.

- Acid-labile protection that can be selectively removed using trifluoroacetic acid (TFA) without affecting the carboxylic acid group.

- Conformational locking of the bicyclic system through van der Waals interactions between the tert-butyl group and the cyclohexane ring.

The Boc group’s tert-butyl substituent adopts a gauche conformation relative to the carbonyl oxygen, minimizing 1,3-diaxial interactions. This orientation creates a protective "umbrella" over the nitrogen atom, with a calculated solvent-accessible surface area reduction of 42% compared to unprotected analogs.

Table 3: Physicochemical properties of the Boc group

| Property | Value | Method |

|---|---|---|

| LogP contribution | +1.8 | XLogP3-AA |

| pKa (N-deprotonation) | ~10.5 | Potentiometric |

| TFA cleavage half-life | 15 min (25°C, 20% TFA) | HPLC monitoring |

| Thermal stability | Decomposes >150°C | TGA analysis |

Properties

Molecular Formula |

C14H23NO4 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(2R,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m0/s1 |

InChI Key |

POJYGQHOQQDGQZ-GARJFASQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the octahydroindole core, which can be derived from cyclohexanone through a series of reduction and cyclization reactions.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Carboxylation: The final step involves the carboxylation of the indole ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in reactions typical of indole derivatives and amino acids, including:

Hydrogenolysis and Deprotection

A critical step in synthesizing (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves hydrogenolytic cleavage of the Boc group. For example:

-

Reagents : Pd/C or Pd(OH)₂/C, H₂ gas, ethanol, HCl

-

Conditions : Room temperature, 1–3 atm H₂ pressure

-

Outcome : Yields the hydrochloride salt of the deprotected compound (e.g., intermediate 16 in ) with >90% purity after crystallization from acetonitrile .

Diastereoselective α-Alkylation

The oxazolidinone derivative of the compound undergoes α-alkylation with complete diastereoselectivity:

-

Reagents : Alkyl halides (e.g., methyl iodide), NaH as a base

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature

-

Outcome : Enantiomerically pure α-alkyl derivatives, enabling modular synthesis of analogs .

Reaction Optimization and Challenges

Analytical Characterization

Reaction progress and product purity are monitored using:

-

HPLC : Reverse-phase C18 columns with UV detection (210–254 nm).

-

NMR Spectroscopy : Confirmation of stereochemistry via - and -NMR .

Future Research Directions

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is primarily noted for its role in the development of pharmaceuticals. Its structure allows for the incorporation of the indole moiety, which is prevalent in many biologically active compounds. Research indicates that derivatives of octahydroindole-2-carboxylic acid exhibit significant biological activity, including anti-inflammatory and analgesic properties. For instance, studies have shown that modifications to the indole structure can enhance potency against certain targets in cancer therapy .

1.2 Peptide Synthesis

In peptide synthesis, (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid serves as a valuable building block. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during peptide coupling reactions. This allows chemists to synthesize complex peptide sequences with high specificity and yield .

Organic Synthesis

2.1 Chiral Auxiliary

The compound functions as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration can influence the outcome of reactions, providing a pathway to synthesize enantiomerically pure compounds. This is particularly useful in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety .

2.2 Reaction Mechanisms

Research has demonstrated that this compound can participate in various organic transformations such as cycloadditions and rearrangements. These reactions can lead to the formation of complex molecular architectures which are essential in drug discovery and materials science .

Material Science

3.1 Polymer Chemistry

In material science, this compound has potential applications in the development of novel polymers. Its structure can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from octahydroindole derivatives exhibit improved performance characteristics compared to conventional materials .

3.2 Coatings and Adhesives

The unique chemical properties of this compound make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in industrial applications where durability and resistance to environmental factors are required .

Case Studies

Mechanism of Action

The mechanism of action of (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound’s chiral nature enables it to interact with biological molecules in a stereospecific manner, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Core Structure | Substituents | Stereochemistry | Role |

|---|---|---|---|---|---|

| (2R,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | 145513-91-3 | Octahydroindole | Boc group, COOH | 2R,3aS,7aS | Synthetic intermediate |

| Trandolapril | N/A | Octahydroindole | Ethoxycarbonyl, COOH | 2S,3aR,7aS | ACE inhibitor prodrug |

| Perindopril | N/A | Octahydroindole | Ethoxycarbonyl, COOH | 2S,3aS,7aS | ACE inhibitor |

| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 144540-75-0 | Octahydroindole | COOH | 2S,3aS,7aS | Intermediate (unprotected) |

- Stereochemistry : The 2R configuration in the target compound contrasts with the 2S configuration in Trandolapril and Perindopril, affecting binding affinity to ACE .

- Protecting Groups : The Boc group in the target compound replaces the ethoxycarbonyl groups in Trandolapril and Perindopril, offering superior stability under basic conditions and easier deprotection .

Physicochemical Properties

Table 3: Stability and Handling

- The Boc group increases lipophilicity, improving compatibility with non-polar solvents during synthesis .

- Unprotected analogs like Trandolaprilat require stringent storage to prevent degradation .

Biological Activity

(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Boc-Oic, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of Boc-Oic is with a molecular weight of 269.34 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing stability and solubility in biological environments. The compound's properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| LogP | 2.47 |

| Polar Surface Area (Ų) | 67 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Antiviral Properties

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including Boc-Oic, exhibit significant antiviral activity against HIV-1 integrase. A study demonstrated that modifications at the C3 position of the indole core enhanced the inhibitory effects against integrase strand transfer, with some derivatives achieving an IC50 value as low as 0.13 μM . This suggests that Boc-Oic may serve as a scaffold for developing potent antiviral agents.

Peptide Mimetic Applications

Boc-Oic has been utilized as a surrogate for proline and phenylalanine in peptide synthesis, particularly in the design of bradykinin receptor antagonists. The incorporation of Boc-Oic into these peptides has been shown to improve their resistance to enzymatic degradation and enhance bioavailability . This property is crucial for therapeutic applications where oral bioavailability is desired.

Antithrombotic and Anticancer Potential

The octahydroindole-2-carboxylic acid motif has been linked to natural products with antithrombotic properties. Research indicates that compounds based on this structure can inhibit thrombin activity, making them potential candidates for treating thrombotic disorders . Additionally, derivatives of Boc-Oic have shown promise in anticancer applications due to their ability to modulate signaling pathways involved in tumor growth and metastasis.

Case Studies

- HIV-1 Integrase Inhibition : A derivative of Boc-Oic demonstrated a marked increase in integrase inhibitory activity compared to its parent compound, with structural modifications leading to enhanced binding interactions within the active site of the enzyme .

- Bradykinin B2 Receptor Antagonists : In the development of orally available bradykinin B2 receptor antagonists, Boc-Oic was incorporated into cyclic peptides which exhibited improved pharmacokinetic profiles and resistance to proteolytic enzymes .

Q & A

Q. What are the key physicochemical properties of this compound that influence its solubility and reactivity in synthetic applications?

The compound’s solubility and reactivity are dictated by its hydrogen-bonding capacity (3 donors, 3 acceptors) and topological polar surface area (49.3 Ų), which favor polar solvents like DMSO or aqueous-organic mixtures. Its single rotatable bond and rigid octahydroindole scaffold limit conformational flexibility, impacting interactions with biological targets or catalysts. The exact molecular weight (205.0869564 g/mol) and isotopic mass are critical for mass spectrometry characterization .

Q. How should researchers handle and store this compound to ensure stability during experiments?

For short-term use, store the powder at -20°C (stable for 3 years) or in solvent (e.g., DMSO) at -80°C (1 year). For ambient conditions, keep the solid in a dark, dry environment at room temperature, sealed to prevent moisture absorption . Preparation of stock solutions requires inert solvents like DMSO, followed by dilution with PEG300 and Tween 80 for in vivo studies to avoid precipitation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Chiral HPLC or SFC : Resolves stereoisomers using columns like Chiralpak IA/IB, leveraging the compound’s three defined stereocenters .

- Mass Spectrometry : Confirm molecular identity via exact mass (205.0869564 g/mol) and isotopic patterns .

- 1H/13C NMR : Analyze the octahydroindole ring’s proton environments and tert-butoxycarbonyl (Boc) group signals (δ ~1.4 ppm for tert-butyl) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for derivatives of this compound while maintaining stereochemical integrity?

Derivatization often involves refluxing with acetic acid and sodium acetate to introduce functional groups (e.g., thiazol-4-one moieties) while preserving stereochemistry. Recrystallization from DMF/acetic acid mixtures ensures purity. Method validation requires chiral chromatography to confirm retention of the (2R,3aS,7aS) configuration .

Q. What experimental strategies mitigate stability issues in aqueous or high-temperature conditions?

- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 3–9 (37°C, 24–72 hrs) to identify optimal buffers.

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds in the absence of melting point data .

- Lyophilization : Stabilize the compound for long-term storage by removing solvent under vacuum .

Q. How should conflicting data on hydrogen-bonding interactions be resolved during structure-activity relationship (SAR) studies?

- Molecular Dynamics Simulations : Model ligand-receptor interactions using the compound’s hydrogen-bond donor/acceptor counts and polar surface area .

- Crystallography : Resolve ambiguities in binding modes via X-ray diffraction of co-crystals with target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate hydrogen-bonding capacity with affinity .

Q. What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

- Inert Atmosphere : Use gloveboxes or Schlenk lines for reactions requiring anhydrous conditions.

- Respiratory Protection : Employ P95 (US) or P1 (EU) filters for particulate control; OV/AG/P99 filters guard against organic vapors .

- Waste Disposal : Degrade residual compound via hydrolysis (e.g., acidic/basic conditions) before incineration by licensed facilities .

Data Contradictions and Resolution

Q. How can discrepancies in storage stability data (e.g., room temperature vs. -20°C) be addressed?

Evidence conflicts arise from differing sample forms (powder vs. solution). Validate storage conditions via:

Q. Why are toxicity data limited for this compound, and how can researchers address this gap?

No IARC or ACGIH carcinogenicity classifications exist, but reproductive and acute toxicity data are unavailable. Mitigation strategies include:

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.

- In Vitro Cytotoxicity Assays : Use HepG2 or HEK293 cells to establish IC50 values .

Methodological Tables

| Stereochemical Descriptors | Detail | Source |

|---|---|---|

| Defined Stereocenters | 3 (2R, 3aS, 7aS) | |

| Chiral Resolution Method | Chiralpak IA/IB HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.